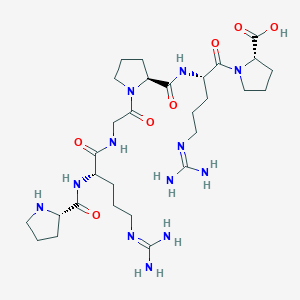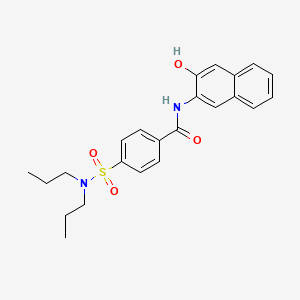![molecular formula C13H10F3N3O2S B14200897 Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-31-4](/img/structure/B14200897.png)
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is a compound that belongs to the class of sulfonamides It features a trifluoromethyl group attached to a carbazole ring, which is a tricyclic aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the desired sulfamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
科学研究应用
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group but may differ in their aromatic ring structures.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group attached to different aromatic or aliphatic backbones.
Uniqueness
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is unique due to the combination of the trifluoromethyl group and the carbazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and material science .
属性
CAS 编号 |
872604-31-4 |
|---|---|
分子式 |
C13H10F3N3O2S |
分子量 |
329.30 g/mol |
IUPAC 名称 |
2-(sulfamoylamino)-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(6-12(9)18-11)19-22(17,20)21/h1-6,18-19H,(H2,17,20,21) |
InChI 键 |
GRBLEEZQQOMVKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

